molecular formula C15H13NO5S2 B13056624 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate

Cat. No.: B13056624
M. Wt: 351.4 g/mol
InChI Key: MIKJEWMDNZHXDU-DTQAZKPQSA-N
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Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate is a complex organic compound known for its unique structural properties It belongs to the class of thienothiopyran derivatives, which are characterized by a fused ring system containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium, to facilitate the formation of the thienothiopyran ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate apart from similar compounds is its specific functional groups and the resulting electronic properties. These unique features make it particularly valuable for certain applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C15H13NO5S2

Molecular Weight

351.4 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate

InChI

InChI=1S/C15H13NO5S2/c1-20-11-4-2-10(3-5-11)14(17)21-16-13-6-8-22-15-12(13)7-9-23(15,18)19/h2-6,8H,7,9H2,1H3/b16-13+

InChI Key

MIKJEWMDNZHXDU-DTQAZKPQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/2\C=CSC3=C2CCS3(=O)=O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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